n-Butylamine picrate

Description

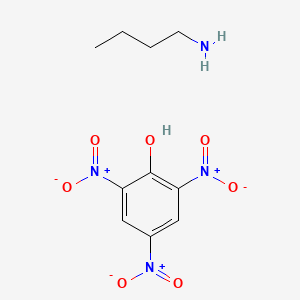

Structure

3D Structure of Parent

Properties

CAS No. |

17711-96-5 |

|---|---|

Molecular Formula |

C10H14N4O7 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

butan-1-amine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C4H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-5/h1-2,10H;2-5H2,1H3 |

InChI Key |

RYEAYELDPCBMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry

Classical Synthesis Protocols for n-Butylamine Picrate (B76445)

The most common and well-established method for preparing n-butylamine picrate involves the direct combination of the two parent reagents. evitachem.com This process is valued for its simplicity and high efficiency.

The synthesis is typically performed by mixing equimolar quantities of n-butylamine and picric acid. researchgate.net In some procedures, a slight excess of the amine is added to ensure the complete consumption of the picric acid. nist.gov The reaction is generally carried out at room temperature with stirring. evitachem.com

The choice of solvent plays a crucial role in the formation, isolation, and crystalline nature of this compound. The solvent influences the solubility of reactants and products, reaction rate, and the association behavior of the resulting ion-pair salt.

Polar solvents like ethanol (B145695) or acetone (B3395972) are commonly used, as they facilitate the acid-base reaction and lead to the formation of a bright yellow crystalline product. In some cases, a mixed solvent system, such as a 2:1 ethanol-water mixture, can be employed to decrease the solubility of the picrate salt, thereby promoting faster crystallization.

In non-polar solvents such as benzene (B151609), this compound exhibits different behavior. Dielectric constant measurements have shown that the salt undergoes dimerization in benzene. nist.gov This association in non-polar media is a known phenomenon for picrates of primary and secondary amines, influenced by factors like hydrogen bonding. nist.gov The interaction between the picrate anion and the cation can be affected by the solvent's polarity, with solvents having low permittivities promoting ion-pair formation. cas.cz

| Solvent | Type | Effect on Synthesis/Product | Reference |

|---|---|---|---|

| Ethanol | Polar Protic | Promotes quantitative reaction, yields bright yellow crystals. Used for recrystallization. | nist.gov |

| Acetone | Polar Aprotic | Promotes quantitative reaction, leading to a crystalline product. | |

| Benzene | Non-Polar | Allows for salt formation but promotes dimerization of the ion-pair. Used for recrystallization. | nist.gov |

| Ether | Slightly Polar | Used for precipitation of the salt by mixing equimolar quantities of reagents. | researchgate.net |

| Petroleum Ether | Non-Polar | Used as a solvent for crystallization of the purified picrate. | prepchem.com |

Exploration of Alternative Synthetic Pathways for this compound

While the direct acid-base reaction is standard, the exploration of alternative pathways is a continuous effort in chemical synthesis to improve efficiency and sustainability.

The synthesis of this compound is a spontaneous and rapid acid-base neutralization. The inherent reactivity of a primary amine with a strong acid like picric acid means that the reaction does not typically require catalytic assistance. The literature does not prominently feature catalyst-assisted preparations for this specific salt, as the reaction proceeds to completion efficiently without one.

There is a lack of specific studies focused on "green chemistry" approaches for the synthesis of this compound. However, the classical synthesis method exhibits several characteristics that align with green chemistry principles. The reaction is an addition reaction, resulting in 100% atom economy. Furthermore, the synthesis is highly energy-efficient as it can be performed at room temperature without the need for heating. evitachem.com The selection of ethanol as a solvent, which is a bio-based and less toxic solvent compared to alternatives like benzene, can be considered a green aspect of the synthesis.

Alternative methods for synthesizing the parent n-butylamine, a key starting material, have been developed with green considerations. For instance, a method involving the reaction of n-butanol, ammonia (B1221849), and hydrogen over a Cu/Ni/Fe/SBA-15 catalyst provides high yields under relatively mild conditions, presenting a more sustainable route to the amine itself. google.com

Purification and Isolation Techniques for High-Purity this compound Salts

Obtaining high-purity this compound is essential for accurate analytical characterization. The primary method for purification is recrystallization. nist.gov

Following the initial precipitation of the crude salt from the reaction mixture, one or more recrystallizations are performed. nist.gov Solvents such as hot ethanol or benzene have been effectively used for this purpose. nist.gov The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly, which results in the formation of well-defined crystals as the solubility decreases. The purified crystals are then isolated by filtration.

After recrystallization and filtration, the salt is typically dried to a constant weight to remove any residual solvent. This is often accomplished by placing the material in a vacuum oven. nist.gov In some instances, the picrate salt is used as a means to purify the amine itself; the amine can be regenerated from the purified picrate salt by treatment with a base. reddit.com

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing detailed insights into reaction mechanisms. numberanalytics.comnih.gov For this compound, isotopic labeling would typically involve the synthesis of an isotopically modified n-butylamine precursor, which is then reacted with picric acid. The focus is often on substituting hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), or using heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N).

A primary strategy for preparing deuterated n-butylamine is through a hydrogen-deuterium (H/D) exchange reaction. One effective method involves using a platinum-on-carbon (Pt/C) catalyst with heavy water (D₂O) as the deuterium source. osti.gov Initial attempts to directly deuterate n-butylamine showed limited deuterium incorporation due to the strong coordination of the amine group to the platinum catalyst. osti.gov To overcome this, the amine is first protected, for instance, by converting it to acetyl n-butyl amine. This reduces the coordinating ability of the nitrogen atom, allowing for a high level of deuterium incorporation. The acetyl group can then be removed to yield the perdeuterated primary amine. osti.gov

Another approach involves the synthesis from fully deuterated starting materials, such as the reaction of deuterated 1-bromobutane (B133212) (C₄D₉Br) with deuterated ammonia (ND₃). Once the isotopically labeled n-butylamine (e.g., n-butylamine-d₉) is synthesized, it can be reacted with picric acid in a standard acid-base reaction to form the labeled this compound.

The resulting isotopically labeled this compound can be used in various mechanistic studies. For example, in decomposition studies, the labeled compound allows for the precise tracking of the n-butylammonium cation and its fragments using techniques like mass spectrometry. This helps to elucidate the fragmentation pathways and kinetics of the decomposition process. Furthermore, in reactions where this compound is used as a reactant, deuterium labeling can reveal whether C-H bonds on the butyl group are involved in the reaction mechanism through the observation of kinetic isotope effects. numberanalytics.com

Table 2: Isotopic Labeling Strategies for n-Butylamine Precursor

| Labeling Method | Deuterium Source | Catalyst/Reagent | Description |

|---|---|---|---|

| Catalytic H/D Exchange | Heavy Water (D₂O) | Platinum on Carbon (Pt/C) | n-Butylamine is first acetylated to facilitate the exchange of hydrogen for deuterium on the alkyl chain. osti.gov |

| Synthesis from Labeled Precursors | Deuterated 1-bromobutane (C₄D₉Br) | Deuterated Ammonia (ND₃) | Alkylation of deuterated ammonia with a deuterated alkyl halide builds the labeled amine from scratch. |

This interactive table outlines key strategies for the synthesis of deuterated n-butylamine, the essential precursor for producing isotopically labeled this compound for use in mechanistic studies.

Table 3: Compound Names

| Compound Name |

|---|

| n-Butylamine |

| This compound |

| n-butylammonium picrate |

| Picric acid |

| 2,4,6-trinitrophenol |

| Ethanol |

| Benzene |

| Acetone |

| n-butylammonium |

| Deuterium |

| Heavy Water |

| Platinum on Carbon |

| Acetyl n-butyl amine |

| 1-bromobutane |

| Ammonia |

| Carbon |

Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Analysis: A Call for Data

Determination of Crystal System, Space Group, and Unit Cell Parameters: The Missing Foundation

The initial and most fundamental data obtained from a single-crystal X-ray diffraction experiment are the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the crystal system to which the crystal belongs. This information, along with the space group, defines the symmetry and the repeating pattern of the crystal lattice. In the absence of an experimental study on n-butylamine picrate (B76445), these crucial parameters remain unknown. For context, related compounds such as tert-butylammonium (B1230491) picrate have been reported to crystallize in the P-1 space group. researchgate.net

Analysis of Molecular Conformation and Geometry of the n-Butylammonium Cation and Picrate Anion: Uncharacterized Structures

A detailed analysis of the molecular geometry would reveal the precise bond lengths and angles within the n-butylammonium cation and the picrate anion. The conformation of the flexible n-butyl chain of the cation, including the torsion angles between the carbon atoms, would be of particular interest. Similarly, the geometry of the picrate anion, including any deviations from planarity and the orientation of the nitro groups relative to the aromatic ring, would be determined. Without experimental data, these structural details cannot be discussed for n-butylamine picrate.

Detailed Investigation of Intermolecular Hydrogen Bonding Networks (N-H···O Interactions): Key Interactions Unveiled

The formation of hydrogen bonds is a critical factor in the crystal packing of ammonium (B1175870) picrate salts. In this compound, strong N-H···O hydrogen bonds are expected to form between the ammonium group of the cation and the oxygen atoms of the phenolate (B1203915) and nitro groups of the picrate anion. The specific connectivity and geometry of this hydrogen-bonding network, which dictates much of the crystal's stability and properties, can only be elucidated through single-crystal X-ray diffraction. Studies on similar compounds, such as cyclohexylammonium picrate, have highlighted the importance of N–H⋯O and C–H⋯O interactions in their crystal structures. nih.gov

Influence of Alkyl Chain Length and Branching on Crystal Packing (Comparative Studies with Related Picrates): A Hypothetical Discussion

A comparative analysis with related alkylammonium picrates would provide valuable insights into how the length and branching of the alkyl chain influence the crystal packing. For example, comparing the structure of this compound with that of tert-butylammonium picrate could reveal how the steric bulk of the alkyl group affects the hydrogen bonding and π-stacking arrangements. researchgate.net However, without the crystal structure of this compound, such a comparative study is purely speculative.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization: An Unrecorded Fingerprint

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" of a crystalline solid, which can be used for phase identification and to assess sample purity. A PXRD pattern for this compound has not been found in the reviewed literature, precluding the characterization of its bulk properties by this method.

Despite a comprehensive search of available scientific literature, detailed research findings and specific data pertaining to the structural elucidation, solid-state characterization, and thermal analysis of this compound could not be located.

Extensive searches were conducted to find information on the phase identification, polymorphism, crystallinity, and thermal behavior of this specific compound. These inquiries, however, did not yield any published studies containing the experimental data necessary to fulfill the requested article structure.

General information on the analytical techniques mentioned in the outline, such as Differential Scanning Calorimetry (DSC) and X-ray diffraction, is widely available. Similarly, literature exists on the characterization of picrate salts with various other organic amines. Unfortunately, none of the retrieved sources provided specific data points, phase transition temperatures, crystallographic information, or thermal stability analysis directly related to this compound.

Without access to primary research data for this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content requirements. The creation of such an article would necessitate experimental research that has not been published in the accessible literature.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed structure and data cannot be generated at this time.

Spectroscopic Investigations and Vibrational Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular interactions within n-butylamine picrate (B76445).

The vibrational spectrum of n-butylamine picrate is a composite of the vibrational modes of the n-butylammonium cation and the picrate anion. The protonation of the amine group and the deprotonation of the phenolic group lead to significant changes in their respective spectra compared to the neutral precursor molecules.

n-Butylammonium Cation: Upon protonation, the –NH₂ group of n-butylamine is converted to an –NH₃⁺ group. This introduces new vibrational modes and shifts existing ones. The N-H stretching vibrations of the –NH₃⁺ group are particularly prominent, typically appearing as a broad band in the IR spectrum in the region of 3200-2800 cm⁻¹, often overlapping with C-H stretching vibrations. This broadening is a direct consequence of strong hydrogen bonding with the oxygen atoms of the picrate anion. The N-H bending (scissoring) vibrations are expected around 1600-1500 cm⁻¹. The vibrations of the butyl chain (C-H stretching, bending, and rocking modes) are also present.

Picrate Anion: The picrate anion's spectrum is dominated by the vibrations of the aromatic ring and the nitro groups. The deprotonation of the phenolic hydroxyl group results in the disappearance of the characteristic broad O-H stretching band of picric acid. The C-O stretching vibration of the phenoxide is typically observed around 1270 cm⁻¹. The nitro group (–NO₂) vibrations are very intense in the IR spectrum. The asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the NO₂ groups are expected in the ranges of 1560-1520 cm⁻¹ and 1350-1320 cm⁻¹, respectively nih.gov. Aromatic C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region.

A comprehensive assignment of the key vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Moiety |

| N-H Stretching (asymmetric and symmetric) | 3200 - 2800 (broad) | n-Butylammonium |

| C-H Stretching (asymmetric and symmetric) | 3000 - 2850 | n-Butylammonium |

| Aromatic C-H Stretching | 3100 - 3000 | Picrate |

| N-H Bending (scissoring) | 1600 - 1500 | n-Butylammonium |

| NO₂ Asymmetric Stretching | 1560 - 1520 | Picrate |

| Aromatic C=C Stretching | 1600 - 1400 | Picrate |

| NO₂ Symmetric Stretching | 1350 - 1320 | Picrate |

| C-O Stretching (phenoxide) | ~1270 | Picrate |

| C-N Stretching (amine) | 1250 - 1200 | n-Butylammonium |

| C-N Stretching (nitroaromatic) | ~850 | Picrate |

Note: These are approximate ranges and can shift due to hydrogen bonding and solid-state effects.

The formation of N-H···O hydrogen bonds between the n-butylammonium cation and the oxygen atoms of the picrate anion (from both the phenoxide and nitro groups) is a defining feature of the compound's structure. These interactions have a profound effect on the vibrational spectrum.

Frequency Shifts: The most significant effect is the large red-shift (shift to lower frequency) of the N-H stretching vibrations. In a non-hydrogen-bonded state, primary ammonium (B1175870) stretches would appear at higher wavenumbers. The observed broad absorption in the 3200-2800 cm⁻¹ range is characteristic of strong hydrogen bonding researchgate.net. Conversely, the vibrations of the acceptor groups in the picrate anion are also affected. The C-O stretch of the phenoxide and the NO₂ stretching vibrations may exhibit slight shifts, typically to lower wavenumbers, as the oxygen atoms' electron density is involved in the hydrogen bond mdpi.commdpi.com.

Intensity Changes and Band Broadening: Hydrogen bonding leads to a significant increase in the intensity of the N-H stretching band in the IR spectrum. Furthermore, the band becomes substantially broadened. This broadening arises from the dynamic nature of the hydrogen bonds and the coupling of the N-H stretching mode with low-frequency intermolecular vibrations.

In situ vibrational spectroscopy, particularly using techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy, can be employed to monitor the formation of this compound in real-time youtube.comaspbs.comrsc.org. By mixing solutions of n-butylamine and picric acid in a suitable solvent directly on an ATR crystal, the reaction progress can be followed by recording spectra at successive time intervals.

The key spectral changes to monitor would include:

The disappearance of the broad O-H stretching band of picric acid (typically centered around 3100 cm⁻¹).

The decrease in the intensity of the N-H stretching bands of free n-butylamine (around 3370 and 3290 cm⁻¹) researchgate.net.

The emergence and growth of the broad, intense N-H stretching absorption of the n-butylammonium cation (3200-2800 cm⁻¹).

The appearance of the strong asymmetric and symmetric NO₂ stretching bands characteristic of the picrate anion.

This technique allows for the study of the reaction kinetics and the detection of any potential reaction intermediates under various conditions kit.eduifpenergiesnouvelles.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each nucleus.

The NMR spectra of this compound confirm the proton transfer and the formation of the salt.

¹H NMR: In the ¹H NMR spectrum, the most notable change compared to neutral n-butylamine is the downfield shift of the protons on the α-carbon (the -CH₂- group adjacent to the nitrogen). This deshielding effect is due to the electron-withdrawing nature of the newly formed positively charged –NH₃⁺ group. The protons of the ammonium group itself (–NH₃⁺) would appear as a broad signal, often further downfield, and its chemical shift can be concentration and solvent-dependent. The protons on the picrate anion would appear as a singlet in the aromatic region (around 8.5-9.0 ppm), as the two aromatic protons are chemically equivalent due to the molecule's symmetry.

¹³C NMR: Similarly, in the ¹³C NMR spectrum, the α-carbon of the n-butylammonium cation is shifted downfield compared to its position in free n-butylamine. The chemical shifts of the other carbons in the butyl chain are also affected, but to a lesser extent. For the picrate anion, three distinct signals are expected: one for the carbon bearing the oxygen (C-O), one for the two carbons bearing nitro groups, and one for the two carbons bearing hydrogen atoms.

| Nucleus | Moiety | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Hydrogen | n-Butylammonium | -NH ₃⁺ | 7.0 - 9.0 (broad) | - |

| Hydrogen | n-Butylammonium | α-CH ₂ | ~3.0 | - |

| Hydrogen | n-Butylammonium | β-CH ₂ | ~1.7 | - |

| Hydrogen | n-Butylammonium | γ-CH ₂ | ~1.4 | - |

| Hydrogen | n-Butylammonium | δ-CH ₃ | ~0.9 | - |

| Hydrogen | Picrate | Ar-H | ~8.6 (singlet) | - |

| Carbon | n-Butylammonium | C H₂-NH₃⁺ | ~40 | ~40 |

| Carbon | n-Butylammonium | C H₂-CH₂NH₃⁺ | ~30 | ~30 |

| Carbon | n-Butylammonium | C H₂-CH₃ | ~20 | ~20 |

| Carbon | n-Butylammonium | C H₃ | ~13 | ~13 |

| Carbon | Picrate | C -O⁻ | - | ~160 |

| Carbon | Picrate | C -NO₂ | - | ~145 |

| Carbon | Picrate | C -H | - | ~125 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2D NMR experiments provide powerful tools for confirming the assignments made from 1D spectra and for revealing through-bond and through-space connectivities youtube.comwikipedia.org.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would display cross-peaks between protons that are coupled to each other (typically over two or three bonds). For the n-butylammonium moiety, this would show correlations between the α-CH₂ and β-CH₂ protons, the β-CH₂ and γ-CH₂ protons, and the γ-CH₂ and δ-CH₃ protons, confirming the connectivity of the entire butyl chain sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons columbia.edu. The HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals of the butyl chain to their corresponding carbon signals in the ¹³C spectrum scribd.com. It would also show a cross-peak connecting the aromatic proton signal of the picrate anion to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds wikipedia.org. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For this compound, HMBC could show a correlation from the α-CH₂ protons to the β-carbon, and from the β-CH₂ protons to both the α- and γ-carbons. Crucially, it could also reveal correlations between the N-H protons of the cation and the carbons of the picrate anion (especially the C-O and C-NO₂ carbons), providing direct evidence of the ion pairing and the spatial proximity of the two moieties in solution.

Solid-State NMR for Probing Molecular Dynamics and Intermolecular Interactions

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to gain insights into the structure, dynamics, and interactions within solid materials at a molecular level. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich information about the local environment of the nuclei being studied. For this compound, which exists as a crystalline solid, ssNMR can elucidate the dynamics of both the n-butylammonium cation and the picrate anion, as well as the crucial intermolecular forces that govern the crystal packing, such as hydrogen bonding and π-π stacking.

In a typical ssNMR experiment on this compound, key nuclei such as ¹³C, ¹H, and ¹⁵N would be investigated. ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would reveal distinct signals for the carbon atoms in the butyl chain and the aromatic ring of the picrate anion. The chemical shifts of the amine-adjacent carbon (C1) in the butyl chain and the phenolic carbon (C1') of the picrate would be particularly sensitive to the formation of the N-H···O hydrogen bond.

Furthermore, variable temperature (VT) ssNMR experiments can probe the molecular dynamics of the compound. aps.org By observing changes in spectral lineshapes and relaxation times as a function of temperature, the mobility of different parts of the molecule can be determined. For instance, the alkyl chain of the n-butylammonium cation may exhibit significant motional freedom, such as gauche-trans isomerizations, even within the solid lattice. The picrate anion, being more rigid, is expected to show less dynamic behavior, though librational motions within the crystal lattice can be detected. researchgate.net

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the carbon atoms in this compound. These values are estimates based on typical ranges for similar functional groups.

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Butyl CH₃ | 10 - 15 | Terminal methyl group of the cation. |

| Butyl CH₂ (C3) | 18 - 25 | Methylene (B1212753) group beta to the nitrogen. |

| Butyl CH₂ (C2) | 28 - 35 | Methylene group gamma to the nitrogen. |

| Butyl CH₂ (C1) | 38 - 45 | Methylene group alpha to the nitrogen, deshielded by the ammonium group. |

| Picrate C-O | 155 - 165 | Carbon atom bonded to the oxygen, highly sensitive to hydrogen bonding. |

| Picrate C-NO₂ | 145 - 155 | Carbons bonded to nitro groups. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For this compound, the UV-Vis spectrum is dominated by the electronic structure of the picrate anion, which is a strong chromophore due to its extended conjugated system and the presence of electron-withdrawing nitro groups.

Electronic Transitions of the Picrate Anion and Its Interaction with the Cation

The picrate anion (2,4,6-trinitrophenoxide) in solution typically exhibits two main absorption bands in the UV-Vis region. The first is an intense band around 355-380 nm, which is attributed to a π → π* transition within the aromatic ring, significantly influenced by the electron-donating phenoxide group and the electron-withdrawing nitro groups. A second, often less intense, band or shoulder may appear at higher energies (shorter wavelengths, around 250 nm), also corresponding to π → π* transitions.

Solvatochromic Studies to Understand Solvent-Solute Interactions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. Studying the solvatochromism of this compound can provide valuable information about the nature of the solute-solvent interactions.

When this compound is dissolved in a series of solvents with varying polarities, the position of the main π → π* absorption band of the picrate anion is expected to shift.

Nonpolar Solvents: In nonpolar solvents, the compound exists as a tight ion pair, and the interactions are primarily between the cation and anion.

Polar Aprotic Solvents: In polar aprotic solvents (e.g., acetone (B3395972), acetonitrile), the solvent can stabilize the charge separation of the ion pair, potentially leading to a red shift (bathochromic shift) in the absorption maximum as the excited state, which is typically more polar than the ground state, is stabilized to a greater extent.

Polar Protic Solvents: In polar protic solvents (e.g., ethanol (B145695), water), the solvent molecules can compete with the n-butylammonium cation to form hydrogen bonds with the picrate anion. This can disrupt the intimate ion pairing and lead to significant shifts in the λ_max. A blue shift is often observed for phenoxide-type compounds in protic solvents due to the strong hydrogen bonding stabilization of the ground state lone pair electrons on the oxygen.

By plotting the absorption maximum (in terms of energy, ν_max) against solvent polarity parameters (like the Kamlet-Taft or Lippert-Mataga parameters), one can quantitatively assess the contributions of different types of solvent-solute interactions.

Table 2: Expected UV-Vis Absorption Maxima (λ_max) for this compound in Different Solvents This interactive table shows the anticipated absorption maxima for this compound, illustrating the concept of solvatochromism.

| Solvent | Polarity | Expected λ_max (nm) | Type of Shift |

|---|---|---|---|

| Hexane | Nonpolar | ~340-350 | Blue shift (relative to polar aprotic) |

| Dichloromethane | Low Polarity | ~350-360 | - |

| Acetone | Polar Aprotic | ~360-375 | Red shift (relative to nonpolar) |

| Acetonitrile | Polar Aprotic | ~355-370 | - |

| Ethanol | Polar Protic | ~350-365 | Blue shift (relative to aprotic) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Ionization Mechanisms and Fragmentation Pathways of this compound

For a salt-like compound such as this compound, soft ionization techniques like Electrospray Ionization (ESI) are most suitable. ESI allows the analysis of polar, non-volatile compounds by creating ions directly from a solution.

Positive Ion Mode (ESI+): In the positive ion mode, the most prominent peak would correspond to the protonated n-butylamine molecule, [CH₃(CH₂)₃NH₃]⁺, which has a calculated m/z of 74.0964.

Negative Ion Mode (ESI-): In the negative ion mode, the base peak would be the picrate anion, [C₆H₂(NO₂)₃O]⁻, with a calculated m/z of 228.9949.

Fragmentation of the parent ions can be induced, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Fragmentation of n-Butylammonium Cation (m/z 74): The primary fragmentation pathway for the n-butylammonium ion involves the loss of neutral molecules. A common fragmentation is the loss of an alkene (e.g., ethene) through a rearrangement process. The most characteristic fragment for primary amines is the iminium ion at m/z 30 ([CH₂=NH₂]⁺), formed by alpha-cleavage. nih.gov

Fragmentation of Picrate Anion (m/z 229): The picrate anion is relatively stable. Its fragmentation is characterized by the sequential loss of neutral species such as NO, NO₂, and CO.

Table 3: Predicted Key Ions and Fragments in the Mass Spectrum of this compound This interactive table lists the expected mass-to-charge ratios for the primary ions and their major fragments.

| Ion/Fragment | Formula | Mode | Predicted m/z | Notes |

|---|---|---|---|---|

| n-Butylammonium | [C₄H₁₂N]⁺ | ESI+ | 74.0964 | Cation of the salt. |

| Iminium Fragment | [CH₄N]⁺ | ESI+ | 30.0335 | Characteristic fragment from alpha-cleavage of n-butylamine. |

| Propyl Cation | [C₃H₇]⁺ | ESI+ | 43.0542 | From cleavage of the C-C bond in the butyl chain. |

| Picrate Anion | [C₆H₂N₃O₇]⁻ | ESI- | 228.9949 | Anion of the salt. |

| [Picrate - NO₂]⁻ | [C₆H₂N₂O₅]⁻ | ESI- | 183.0047 | Loss of a nitro group. |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of an ion, as each unique formula has a distinct exact mass based on the precise masses of its constituent isotopes.

For this compound, HRMS would be used to confirm the identities of the ions observed in the ESI spectrum.

The experimentally measured mass of the ion at m/z 74 in positive mode would be compared to the calculated exact mass of C₄H₁₂N⁺ (74.0964 Da). A match within a small tolerance (e.g., < 5 ppm) would unequivocally confirm the elemental composition.

Similarly, in negative mode, the measured mass of the ion at m/z 229 would be compared to the calculated exact mass of C₆H₂N₃O₇⁻ (228.9949 Da), confirming the presence of the picrate anion.

HRMS is an indispensable tool for confirming the structure of newly synthesized compounds and for identifying unknowns, as it provides a high degree of confidence in the elemental composition of the parent molecule and its fragments.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is frequently employed to analyze organic salts like n-butylamine picrate (B76445) due to its balance of accuracy and computational efficiency. nih.gov DFT calculations can elucidate the geometric and electronic properties of the n-butylammonium-picrate ion pair.

The first step in the computational analysis of n-butylamine picrate is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, known as the global minimum on the potential energy surface. mdpi.com For the n-butylammonium picrate ion pair, this optimization is crucial for understanding how the cation and anion orient themselves to maximize electrostatic attraction and hydrogen bonding.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron distribution, including diffuse functions necessary for anions and polarization functions for describing bonding. derpharmachemica.comeurjchem.com The optimization process reveals key structural parameters. The primary interaction is the formation of strong hydrogen bonds between the hydrogen atoms of the n-butylammonium cation (-NH3+) and the oxygen atoms of the picrate anion, particularly the phenoxide oxygen. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an Alkylammonium-Picrate Hydrogen Bond (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N-H | ~1.04 Å |

| Bond Length | H···O (phenoxide) | ~1.70 - 1.90 Å |

| Bond Length | N···O (phenoxide) | ~2.70 - 2.90 Å |

| Bond Angle | N-H···O | ~160° - 175° |

Note: Data are illustrative, based on typical values for similar organic picrate salts analyzed using DFT.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. ajchem-a.commdpi.com The energy difference between the HOMO and LUMO is the band gap (Egap), which is a critical parameter for determining molecular stability and charge transfer potential. nih.gov

For n-butylammonium picrate, the electronic density of the HOMO is typically localized on the electron-rich picrate anion, which acts as the electron donor. nih.govresearchgate.net Conversely, the LUMO is generally centered on the electron-deficient nitro groups of the picrate ring or the ammonium (B1175870) cation, which serves as the electron acceptor. researchgate.net A small HOMO-LUMO gap suggests a higher probability of intramolecular charge transfer from the picrate anion to the n-butylammonium cation, which is a key feature of such ionic complexes. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) | Description |

| E(HOMO) | -8.3 eV | Localized on the picrate anion |

| E(LUMO) | -4.5 eV | Localized on the picrate nitro groups/cation |

| Band Gap (ΔE) | 3.8 eV | Indicates significant stability and charge transfer character |

Note: Values are representative based on DFT calculations for similar organic picrate salts. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trmdpi.com The MEP map displays different colors to represent regions of varying electrostatic potential.

In an MEP map of this compound:

Red and Yellow Regions: These indicate areas of negative electrostatic potential, representing electron-rich sites. Such regions are concentrated around the oxygen atoms of the nitro groups and the phenoxide group of the picrate anion, making them susceptible to electrophilic attack and prime locations for hydrogen bonding. researchgate.net

Blue Regions: These denote areas of positive electrostatic potential, highlighting electron-deficient sites. The highest positive potential is found around the hydrogen atoms of the ammonium group (-NH3+) of the n-butylammonium cation, confirming their role as hydrogen bond donors. mdpi.com

The MEP analysis visually confirms the charge separation in the ionic pair and highlights the specific sites responsible for the strong intermolecular interactions.

DFT calculations can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. mdpi.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. derpharmachemica.com This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra.

For this compound, key predicted vibrations would include:

N-H stretching frequencies of the ammonium group, which are red-shifted due to their involvement in strong N-H···O hydrogen bonds. nih.gov

Asymmetric and symmetric stretching modes of the C-NO2 groups on the picrate ring.

C-H stretching and bending modes of the n-butyl chain.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). eurjchem.com The calculations can identify the primary electronic transitions, which typically correspond to π → π* transitions within the picrate ring and intramolecular charge transfer from the picrate anion to the cation moiety. researchgate.net The calculated maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational model.

Quantum Chemical Modeling of n-Butylammonium-Picrate Interactions

Beyond DFT, other quantum chemical methods can be employed to dissect the nature and strength of the interactions holding the ionic pair together. These models focus on quantifying the forces that stabilize the complex.

The stability of the n-butylammonium picrate complex is governed by non-covalent interactions. wikipedia.org The total interaction energy (ΔEint) can be calculated by subtracting the energies of the isolated n-butylammonium cation and picrate anion from the total energy of the optimized ion pair complex. This value is often corrected for basis set superposition error (BSSE) to obtain a more accurate measure of the binding strength.

The primary non-covalent interactions in this compound include:

Ionic Interactions: The strong electrostatic attraction between the positively charged n-butylammonium cation ([CH3(CH2)3NH3]+) and the negatively charged picrate anion is the dominant stabilizing force. slideshare.netlibretexts.org

Hydrogen Bonding: As identified in geometry optimization, strong N-H···O hydrogen bonds are critical for the structure and stability of the complex. nih.gov These interactions have a significant covalent character, which can be analyzed using methods like Natural Bond Orbital (NBO) analysis. dergipark.org.tr

The energy released upon the formation of these non-covalent interactions is typically in the range of 1-5 kcal/mol, though the combined electrostatic and hydrogen bonding forces in an ion pair are significantly stronger. wikipedia.org

Charge Transfer and Polarization Effects

The formation of this compound is fundamentally a charge-transfer process. This involves the transfer of a proton from the hydroxyl group of picric acid to the lone pair of electrons on the nitrogen atom of n-butylamine. This acid-base reaction results in the formation of an ion pair: the n-butylammonium cation ([CH₃(CH₂)₃NH₃]⁺) and the picrate anion ([(NO₂)₃C₆H₂O]⁻).

This proton transfer leads to a significant redistribution of electron density within the newly formed complex. The n-butylammonium cation now carries a formal positive charge localized primarily on the -NH₃⁺ group, while the negative charge on the picrate anion is delocalized across the phenoxide oxygen and the three nitro groups, stabilized by resonance. The interaction between the two ions is predominantly electrostatic, a key characteristic of such salt formation.

The interaction is further stabilized by the formation of strong hydrogen bonds between the acidic protons of the n-butylammonium cation and the oxygen atoms of the picrate anion, particularly the phenoxide oxygen and the oxygens of the nitro groups. These hydrogen bonds play a crucial role in the geometry and stability of the this compound complex.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics simulations offer a powerful tool to investigate the behavior of this compound in the solution phase, providing insights into solvation, ionic interactions, and conformational dynamics at an atomistic level.

The solvation of the this compound ion pair is highly dependent on the nature of the solvent. MD simulations of analogous systems, such as n-butylammonium in different solvent environments, reveal critical aspects of these interactions.

In polar protic solvents like water or alcohols, the primary solvation shell around the n-butylammonium cation is dominated by solvent molecules forming hydrogen bonds with the -NH₃⁺ group. The strength and geometry of these hydrogen bonds dictate the stability of the solvated cation. For the picrate anion, its large size and delocalized charge mean that its interaction with polar solvents is more diffuse, involving a larger number of solvent molecules in its solvation shell.

A study on the solvation of n-butylamine and its protonated form, n-butylammonium, in the aprotic ionic liquid 1-methyl-3-ethylimidazolium bis(trifluoromethanesulfonyl)amide ([C₂mIm][TFSA]), highlights the profound effect of protonation on the local environment. It was found that the solvation structure undergoes a drastic change upon protonation. The neutral n-butylamine is surrounded by both cations and anions of the ionic liquid. However, the protonated n-butylammonium cation is preferentially solvated by the TFSA⁻ anions. This is accompanied by an increase in the coordination number of the anions around the amine headgroup and a shortening of the N-H···O hydrogen bond distance, indicating a more stable and stronger interaction for the charged species.

| Species | Dominant Solvating Ion in [C₂mIm][TFSA] | Anion Coordination Number (n_TFSA) |

| n-Butylamine (BuNH₂) | C₂mIm⁺ and TFSA⁻ | 2 |

| n-Butylammonium (BuNH₃⁺) | TFSA⁻ | 3 |

This table illustrates the change in the solvation environment of n-butylamine upon protonation in an ionic liquid, based on findings from a combined X-ray scattering and molecular dynamics study.

In solvents with lower polarity, the electrostatic attraction between the n-butylammonium cation and the picrate anion becomes more dominant, leading to a higher degree of ionic association . MD simulations can quantify this association by calculating radial distribution functions (RDFs) between the ions. The position of the first peak in the RDF for the nitrogen of the cation and an oxygen of the anion would indicate the average distance in a contact ion pair. In such solvents, the formation of larger aggregates or clusters, where multiple ion pairs interact, can also be observed, especially at higher concentrations. The tendency to form these clusters is a balance between the electrostatic forces holding the ions together and the entropic penalty of forming ordered structures.

The dynamics of solvation involve the continuous exchange of solvent molecules between the solvation shells and the bulk solvent. The residence time of solvent molecules in the first solvation shell, which can be calculated from MD trajectories, provides a measure of the strength of the ion-solvent interaction. For the n-butylammonium cation in polar solvents, the residence time of solvent molecules around the -NH₃⁺ group is expected to be significantly longer than for the hydrophobic butyl chain.

The n-butylammonium cation is a flexible molecule due to the rotational freedom around the C-C single bonds of the butyl chain. MD simulations can explore the conformational landscape of this cation in different solvent environments.

Computational studies on the conformational mobility of the structurally related tetra-n-butylammonium ion have shown that the energy barriers for the rotation of the molecular fragments are comparable to the energy of thermal vibrations at room temperature. This suggests that the n-butyl group in the n-butylammonium cation is also highly flexible in solution.

The primary conformational variables are the dihedral angles along the C1-C2, C2-C3, and C3-C4 bonds of the butyl group. The most stable conformation in the gas phase is typically the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance.

| Dihedral Angle | Description | Expected Low Energy Conformations |

| N-C1-C2-C3 | Rotation around the C1-C2 bond | Trans, Gauche |

| C1-C2-C3-C4 | Rotation around the C2-C3 bond | Trans, Gauche |

This table outlines the key dihedral angles that define the conformational states of the n-butyl group in the n-butylammonium cation.

In solution, the presence of solvent molecules can influence the population of different conformers. In aqueous solutions, for instance, the hydrophobic effect might lead to a partial collapse of the butyl chain, favoring more gauche conformations compared to the gas phase. The specific nature of the solvent and its interaction with different parts of the cation will determine the equilibrium distribution of conformers. The conformational dynamics, i.e., the rate of interconversion between different conformers, can also be analyzed from MD simulations, providing a complete picture of the flexibility of the n-butylammonium cation in solution.

Reactivity and Mechanistic Investigations

Kinetics of Formation and Dissociation of n-Butylamine Picrate (B76445)

The reaction between n-butylamine and picric acid in solution is a rapid equilibrium process, leading to the formation of the n-butylammonium picrate ion pair. The study of its kinetics provides insights into the factors governing the speed of this acid-base reaction and the stability of the resulting salt.

Influence of pH and Solvent Polarity on Equilibrium Constants

The formation of n-butylamine picrate is fundamentally an acid-base equilibrium. The position of this equilibrium is significantly influenced by both the pH of the medium and the polarity of the solvent.

Influence of pH: In aqueous solutions, the formation of the n-butylammonium cation is pH-dependent. The pKa of the conjugate acid of n-butylamine, [CH₃(CH₂)₃NH₃]⁺, is approximately 10.78 wikipedia.org. At a pH below this value, the amine exists predominantly in its protonated form, favoring the formation of the picrate salt. Conversely, in highly alkaline solutions (pH > 11), the equilibrium will shift back towards the free amine and the picrate anion. The formation of n-nitrosamines from reactions involving di-n-butylamine, a related secondary amine, has been shown to be significant only at pH < 6, highlighting the crucial role of pH in amine reactivity usp.org. While not a direct measure for picrate formation, this indicates that acidic conditions are generally required to ensure the amine is protonated.

Influence of Solvent Polarity: The polarity of the solvent plays a critical role in the stability and nature of the this compound salt. In nonpolar solvents, the product exists primarily as a tight ion pair, often referred to as a charge-transfer complex. The interaction between the electron-donating amine and the electron-accepting picric acid is a key feature in these environments . Studies on the reaction of tribenzylamine with picric acid in benzene (B151609), a nonpolar solvent, revealed a significant equilibrium constant for the formation of the picrate salt, indicating a favorable interaction even in low-polarity media nist.gov.

In polar protic solvents, such as ethanol (B145695) or water, the solvent molecules can effectively solvate the individual ions (n-butylammonium and picrate), leading to a greater degree of dissociation of the ion pair. Research on the hydrogenation of butyronitrile to n-butylamine has shown that protic solvents like ethanol strongly interact with and solvate n-butylamine through hydrogen bonding scielo.br. This suggests that in such solvents, the equilibrium would favor the dissociated ions over the ion pair. The dielectric constant of the solvent is a key factor; higher dielectric constants facilitate the separation of charges and thus favor the formation of free ions.

The table below summarizes the expected trends for the equilibrium constant (K_eq) of this compound formation under different conditions.

| Condition | Expected Effect on Equilibrium | Rationale |

| Low pH (Acidic) | Favors formation of this compound | High concentration of H⁺ ions protonates n-butylamine. |

| High pH (Alkaline) | Favors dissociation into free amine and picrate ion | Low concentration of H⁺ ions shifts equilibrium to the left. |

| High Solvent Polarity (e.g., Water, Ethanol) | Favors formation of solvated, dissociated ions | Stabilization of individual ions through solvation. |

| Low Solvent Polarity (e.g., Benzene, Dioxane) | Favors formation of a tight ion pair (charge-transfer complex) | Poor solvation of ions leads to strong electrostatic attraction. |

Rate Law Determination and Identification of Rate-Limiting Steps

While specific kinetic studies detailing the rate law for the formation of this compound are not extensively documented in the literature, the reaction is expected to follow the general principles of a second-order process for a simple acid-base reaction. The rate law can be hypothetically expressed as:

Rate = k[n-Butylamine][Picric Acid]

Here, 'k' represents the second-order rate constant. The reaction mechanism likely involves a rapid proton transfer from the phenolic hydroxyl group of picric acid to the lone pair of electrons on the nitrogen atom of n-butylamine.

Kinetic investigations of related reactions provide valuable context. For instance, the reaction of n-butylamine with 2,4-dinitrofluorobenzene in methanol (B129727), another nucleophilic reaction involving an activated aromatic ring, was found to have the first step—nucleophilic attack—as the rate-limiting step sci-hub.se. Similarly, a study on the heterogeneous reaction of n-butylamine with succinic acid indicated that the physisorption of n-butylamine onto the acid surface is likely the rate-limiting step rsc.orgnih.gov. For the reaction in solution with picric acid, the diffusion of the reactants towards each other is expected to be a key factor influencing the rate, with the proton transfer itself being extremely fast.

Role of this compound as a Reagent or Intermediate in Chemical Reactions

The properties of this compound, particularly its nature as an amine salt and a charge-transfer complex, suggest potential applications as a reagent or intermediate in specific chemical contexts.

Applications in Reactions Utilizing Amine Salt Properties

Amine salts are often employed in organic synthesis for various purposes. While specific applications of this compound as a reagent are not widely reported, its properties suggest potential utility in the following areas:

Phase-Transfer Catalysis: As an ammonium (B1175870) salt with a large, organophilic anion (picrate), it could potentially function as a phase-transfer catalyst, facilitating the transport of the picrate anion between aqueous and organic phases.

Proton Source: In non-aqueous, aprotic solvents, n-butylammonium picrate could serve as a controlled source of protons with a non-coordinating or weakly coordinating anion. The acidity of the n-butylammonium ion could be utilized in reactions requiring a mild acid catalyst.

Precursor for Amine-Functionalized Materials: n-Butylamine is used as a template in the synthesis of zeolites sigmaaldrich.com. The picrate salt could potentially be used in similar templating applications where the presence of the bulky picrate anion might influence the pore structure of the resulting material.

Comparison of Reactivity with Other Amine Picrates

The reactivity of amine picrates is influenced by the nature of the amine. Generally, the stability and reactivity of the picrate salt are related to the basicity and steric hindrance of the amine.

Basicity of the Amine: Aliphatic amines are generally more basic than aromatic amines because the lone pair of electrons on the nitrogen is more available for protonation quora.com. Within the homologous series of primary aliphatic amines, there is a slight increase in basicity with increasing alkyl chain length due to the electron-donating inductive effect of the alkyl groups. Therefore, n-butylamine is a slightly stronger base than methylamine or ethylamine. This would suggest that the equilibrium for the formation of this compound lies further to the right compared to the picrates of less basic amines under identical conditions. Secondary aliphatic amines are typically more basic than primary amines, suggesting their picrates would be even more stable savemyexams.com.

Steric Hindrance: Increased steric bulk around the nitrogen atom can hinder the approach of the picric acid molecule, potentially slowing the rate of formation of the picrate salt. However, for primary amines like n-butylamine, this effect is less significant compared to tertiary amines or amines with bulky substituents near the nitrogen atom.

The table below provides a qualitative comparison of the expected reactivity and stability of this compound with other amine picrates.

| Amine Picrate | Relative Basicity of Amine | Expected Stability of Picrate | Rationale |

| Methylamine Picrate | Lower | Lower | Less inductive effect from the methyl group. |

| This compound | Reference | Reference | Reference |

| sec-Butylamine Picrate | Higher | Higher | Increased inductive effect and secondary amine character. |

| tert-Butylamine Picrate | Higher | Higher, but potentially slower formation | Higher basicity, but increased steric hindrance. |

| Aniline Picrate | Much Lower | Much Lower | The lone pair on nitrogen is delocalized into the aromatic ring. |

Nucleophilic Aromatic Substitution Reactions Involving Picrate Derivatives (General Context)

The picrate moiety itself is an activated aromatic system, susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The three strongly electron-withdrawing nitro groups make the aromatic ring highly electron-deficient and can stabilize the negative charge in the Meisenheimer complex intermediate that is characteristic of the SₙAr mechanism.

While this compound itself is the product of an acid-base reaction, the picryl group (2,4,6-trinitrophenyl) is a key component in many SₙAr studies. In a typical SₙAr reaction involving a picryl derivative, a leaving group on the aromatic ring (such as a halide) is displaced by a nucleophile. If n-butylamine were to react with a picryl halide, it would act as a nucleophile, leading to the formation of N-butyl-2,4,6-trinitroaniline.

The formation of the picrate salt is a distinct and much faster reaction than SₙAr. However, the stability of the picrate ion and the electronic nature of the picryl group are central to understanding both types of reactivity.

Reductive Cleavage Reactions of Related Alkylammonium Picrates (General Context)

The reductive cleavage of alkylammonium picrates, a class of compounds characterized by an alkylammonium cation and a picrate anion (2,4,6-trinitrophenoxide), primarily involves the reduction of the nitro groups on the aromatic ring of the picrate moiety. This process can ultimately lead to the formation of various amino compounds, and in some instances, cleavage of the aromatic ring itself under more forcing conditions. While specific research detailing the reductive cleavage of this compound is not extensively available in publicly accessible literature, a general understanding can be extrapolated from studies on the reduction of picric acid and its ammonium salt.

The core of the reaction lies in the transformation of the three nitro (-NO₂) groups on the picrate anion into amino (-NH₂) groups. This reduction is a stepwise process and can be controlled to yield partially or fully reduced products. The reaction pathway generally proceeds through nitroso and hydroxylamine intermediates before the final amine is formed.

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds. google.com This technique involves the use of a catalyst, typically a noble metal, in the presence of hydrogen gas. The choice of catalyst, solvent, temperature, and pressure plays a crucial role in the efficiency and selectivity of the reaction.

Key Aspects of Catalytic Hydrogenation:

Catalysts: A variety of catalysts are effective for the reduction of nitroaromatics. Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide. google.com Supported Group VIII metals are also effective for the hydrogenation of picrate salts.

Reaction Conditions: The hydrogenation of picrate derivatives can be carried out under a range of conditions. Temperatures may vary from ambient (approximately 25°C) to elevated temperatures (up to 250°C). Pressures can also be adjusted, typically ranging from atmospheric pressure to several hundred pounds per square inch (psi). The selection of appropriate conditions allows for the selective hydrogenation of one, two, or all three of the nitro groups.

Solvents: The choice of solvent is critical for dissolving the alkylammonium picrate salt and facilitating the reaction. Alcohols, such as ethanol, are often used due to their ability to dissolve both the substrate and the hydrogen gas to some extent.

The stepwise reduction of the nitro groups on the picrate anion can be represented as follows:

-NO₂ → -NO → -NHOH → -NH₂

By carefully controlling the reaction parameters, it is possible to isolate intermediates such as picramic acid (2-amino-4,6-dinitrophenol) or to proceed to the fully reduced product, triaminophenol.

The general reaction for the complete reduction of the picrate anion in an alkylammonium picrate salt via catalytic hydrogenation can be depicted as:

[R-NH₃]⁺[C₆H₂(NO₂)₃O]⁻ + 9H₂ --(Catalyst)--> 2,4,6-triaminophenol + R-NH₂ + 6H₂O

Influence of the Alkylammonium Cation:

Solubility: The choice of the alkyl group affects the solubility of the picrate salt in different organic solvents, which can impact the reaction rate and efficiency.

Steric Hindrance: The bulkiness of the alkylammonium cation might influence the interaction of the picrate anion with the catalyst surface, potentially affecting the reaction kinetics.

Basicity: The basicity of the resulting amine (n-butylamine) could have an effect on the catalyst performance and the stability of the reaction products.

Alternative Reduction Methods:

Besides catalytic hydrogenation, other methods for the reduction of nitroaromatic compounds could potentially be applied to alkylammonium picrates. These include the use of metals in acidic media, such as iron, zinc, or tin with hydrochloric acid. However, the conditions for these reactions are often harsh and may lead to less selective reductions.

Below is a table summarizing typical catalysts and general conditions used for the hydrogenation of nitroaromatic compounds, which can be considered relevant for the reductive cleavage of alkylammonium picrates.

| Catalyst | Typical Solvent | Temperature Range (°C) | Pressure Range (psig) | Primary Product(s) |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 20 - 80 | 15 - 60 | Aromatic Amines |

| Platinum on Carbon (Pt/C) | Acetic Acid, Ethanol | 20 - 100 | 15 - 60 | Aromatic Amines |

| Raney Nickel | Ethanol, Water | 50 - 150 | 500 - 1500 | Aromatic Amines |

| Platinum(IV) Oxide (Adams' catalyst) | Ethanol, Acetic Acid | 20 - 70 | 15 - 50 | Aromatic Amines |

| Supported Group VIII Metals | Various organic solvents | 25 - 250 | Atmospheric to high pressure | Aromatic Amines, Partially reduced intermediates |

This table presents generalized data for nitroaromatic reductions and should be considered as a starting point for the investigation of specific alkylammonium picrate reductions.

Further detailed research findings on the reductive cleavage of this compound would be necessary to provide more specific mechanistic insights and optimized reaction conditions.

Intermolecular Interactions, Self Assembly, and Supramolecular Chemistry

Molecular Association and Aggregation Phenomena in Solution

The behavior of n-butylamine picrate (B76445) in solution is governed by a delicate interplay of intermolecular forces that can lead to the formation of dimers and higher-order aggregates. These association phenomena are highly dependent on the surrounding environment, particularly the nature of the solvent and the concentration of the salt.

Impact of Solvent and Concentration on Association Behavior

The extent of molecular association of n-butylamine picrate is profoundly influenced by the solvent's polarity and its ability to solvate the individual ions. In polar, protic solvents like ethanol (B145695), the solvent molecules can effectively solvate both the n-butylammonium cation through hydrogen bonding and the picrate anion, thus favoring the existence of dissociated ions or solvent-separated ion pairs. scielo.brresearchgate.net This strong solvent-ion interaction hinders the formation of larger aggregates. scielo.br

Conversely, in non-polar solvents such as benzene (B151609) or cyclohexane, the solvation of the ions is much weaker. researchgate.net This environment promotes the association of the ions to form contact ion pairs, which then aggregate to minimize their interaction with the unfavorable solvent environment. The dielectric constant of the solvent is a key parameter; lower dielectric constants generally lead to a greater degree of ion association and aggregation. researchgate.net

Concentration also plays a crucial role. At low concentrations, this compound may exist primarily as monomers (ion pairs). As the concentration increases, the equilibrium shifts towards the formation of dimers and higher-order aggregates. This concentration-dependent behavior is a hallmark of self-assembling systems.

| Solvent | Dielectric Constant (approx.) | Expected Association Behavior of this compound |

| Water | 80.1 | Primarily dissociated ions |

| Ethanol | 24.5 | Solvated ions, minimal aggregation |

| Dichloromethane | 9.1 | Formation of ion pairs and small aggregates |

| Chlorobenzene | 5.6 | Significant dimerization and trimerization researchgate.net |

| Benzene | 2.3 | Extensive formation of higher-order aggregates researchgate.netresearchgate.net |

Supramolecular Architectures Directed by n-Butylammonium-Picrate Interactions

The specific and directional nature of the interactions between the n-butylammonium cation and the picrate anion can be harnessed to construct well-defined supramolecular architectures in the solid state, such as co-crystals and other hybrid materials.

Design Principles for Co-Crystals and Hybrid Materials

The design of co-crystals involving n-butylammonium picrate relies on the principles of crystal engineering, where predictable non-covalent interactions are used to guide the assembly of molecules into a crystalline lattice. nih.govresearchgate.net The key interactions at play are:

Hydrogen Bonding: The -NH3+ group of the n-butylammonium cation is an excellent hydrogen bond donor, while the phenolate (B1203915) oxygen and the nitro groups of the picrate anion are effective hydrogen bond acceptors. This donor-acceptor pairing is a powerful tool for directing the assembly of the ions.

π-π Stacking: The electron-deficient picrate ring can engage in π-π stacking interactions with other aromatic systems, or self-stack to form columns in the crystal lattice.

Ion Pairing: The strong electrostatic attraction between the cation and anion provides the fundamental driving force for the formation of the salt.

By introducing other molecules (co-formers) that can compete for or complement these interactions, it is possible to create novel crystalline structures with tailored properties. nih.gov For instance, a co-former with hydrogen bond donor capabilities could interact with the picrate anion, leading to a different packing arrangement. The formation of hybrid materials, such as 2D perovskite structures, has been demonstrated with n-butylammonium halides, suggesting that the n-butylammonium cation can direct the formation of layered structures. researchgate.net

Templating Effects in Crystal Growth

The n-butylammonium ion can act as a template in the crystallization process, directing the arrangement of other molecules or ions around it. Its size, shape, and ability to form directional hydrogen bonds can influence the resulting crystal morphology and polymorphism. In the context of hybrid materials, such as metal-organic frameworks or perovskites, the n-butylammonium cation can occupy specific sites within the structure, guiding the assembly of the inorganic components and influencing the final architecture. researchgate.net This templating effect is crucial in the synthesis of materials with desired properties, such as specific pore sizes or electronic characteristics.

Host-Guest Chemistry and Molecular Recognition of n-Butylammonium Ions

The n-butylammonium ion, as the cationic component of this compound, can participate in host-guest chemistry, where it is selectively bound by a larger host molecule. wikipedia.org This molecular recognition is driven by a combination of non-covalent interactions.

Synthetic receptors such as crown ethers and calixarenes are well-known for their ability to bind ammonium (B1175870) ions. nih.govnih.gov The recognition process is highly specific, depending on the complementarity in size, shape, and electronic properties between the host and the guest. For the n-butylammonium ion, the binding is typically mediated by:

Hydrogen Bonding: The -NH3+ group forms multiple hydrogen bonds with the oxygen atoms of the crown ether or calixarene (B151959). nih.govnih.gov

Cation-π Interactions: The positive charge of the ammonium group can interact favorably with the electron-rich aromatic cavity of a calixarene. nih.govnih.gov

The binding strength is often quantified by an association constant (Ka), which is sensitive to the solvent environment. researchgate.net Polar solvents can compete for hydrogen bonding sites, leading to lower association constants. nih.gov Theoretical studies and NMR spectroscopy are valuable tools for elucidating the structure and dynamics of these host-guest complexes. nih.gov

| Host Molecule | Key Interactions with n-Butylammonium | Typical Association Constant (Ka) Range (in non-polar solvents) |

| 18-Crown-6 | Hydrogen bonding | 10^3 - 10^5 M^-1 |

| Calix nih.govarene | Cation-π interactions, Hydrogen bonding | 10^2 - 10^4 M^-1 nih.gov |

Binding Studies with Macrocyclic Receptors and Calixarenes

The recognition of the n-butylammonium cation by synthetic macrocycles is a well-established area of host-guest chemistry. The picrate anion is often employed in these studies as a counter-ion for extraction from an aqueous phase into an organic phase and for spectrophotometric analysis.

Calixarenes, which are macrocyclic compounds formed from phenolic units linked by methylene (B1212753) bridges, have proven to be particularly effective hosts for the n-butylammonium cation. Their pre-organized cavities, rich in π-electrons, and the potential for functionalization at their upper and lower rims allow for the creation of tailored binding pockets.

Initial studies in this area often involved solvent extraction experiments to determine the binding affinity of various calixarene derivatives for this compound. In a typical experiment, an aqueous solution of this compound is mixed with an immiscible organic solvent containing the calixarene host. The extent of extraction of the colored picrate salt into the organic phase is then quantified by UV-Vis spectroscopy, which allows for the calculation of the extraction constant (Kex), a measure of the binding strength.

For instance, research on ester derivatives of p-tert-butylcalix nankai.edu.cnarene has demonstrated their unique molecular recognition properties toward butylamines. The binding selectivity of a hexaethyl ester derivative, as determined by the extraction of butylammonium (B8472290) picrates, was found to be superior to that of dibenzo-18-crown-6 (B77160) ether, a well-known cation binder. researchgate.net

A notable example of a calixarene-based sensor for this compound involves a calix iupac.orgarene monolayer covalently assembled on silica (B1680970) substrates. This system has demonstrated the ability to optically recognize n-butylammonium ions at parts-per-million levels, showcasing the potential for creating sensitive and selective chemical sensors. rsc.org

While comprehensive thermodynamic data for the binding of this compound with a wide range of calixarenes is not always compiled in a single source, the available literature consistently points to the formation of stable host-guest complexes. The binding is primarily driven by a combination of hydrogen bonding between the ammonium group of the guest and the oxygen atoms of the calixarene, and cation-π interactions between the positively charged nitrogen and the electron-rich aromatic cavities of the host.

Table 1: Representative Binding and Extraction Data for n-Butylammonium with Macrocyclic Hosts

| Host Molecule | Guest | Method | Solvent | Binding Constant (K) | Reference |

| p-tert-Butylcalix nankai.edu.cnarene hexaethyl ester | n-Butylammonium picrate | Liquid-liquid extraction | Dichloromethane/Water | Kex values reported | researchgate.net |

| Calix iupac.orgarene monolayer on silica | n-Butylammonium picrate | UV-Vis Spectroscopy | - | Qualitative recognition | rsc.org |

Note: This table is illustrative. Specific quantitative binding constants for this compound are often reported within the body of research articles rather than in comprehensive tables.

Factors Governing Selectivity in Molecular Recognition Processes

The selectivity of a macrocyclic host for a particular guest is a cornerstone of supramolecular chemistry. In the context of this compound, several factors influence the preferential binding of the n-butylammonium cation over other potential guests, including its own isomers (sec-butylamine, iso-butylamine, and tert-butylamine).

Host-Guest Complementarity: The "lock and key" principle is fundamental to molecular recognition. The size and shape of the calixarene's cavity must be complementary to the dimensions of the guest molecule. Calix researchgate.netarenes, with their smaller, more rigid cavities, often exhibit different selectivities compared to the larger, more flexible calix nankai.edu.cnarenes and calix mdpi.comarenes. For n-butylamine, the linear alkyl chain allows it to penetrate deeper into the calixarene cavity compared to its bulkier isomers.

Non-Covalent Interactions: The nature and strength of non-covalent interactions are critical.

Hydrogen Bonding: The three protons of the -NH3+ group of the n-butylammonium cation can form strong hydrogen bonds with the ether or hydroxyl oxygen atoms at the lower rim of the calixarene.

Cation-π Interactions: The positively charged ammonium center interacts favorably with the electron-rich interior of the calixarene's aromatic rings. The strength of this interaction is influenced by the conformation of the calixarene.

Conformational Flexibility of the Host: The conformational flexibility of the calixarene plays a significant role. While a pre-organized host minimizes the entropic penalty of binding, some degree of flexibility allows for an "induced fit," where the host can adapt its conformation to optimize interactions with the guest. Crowned calixarenes, for example, have a more rigidified cavity, which can enhance discrimination based on the bulkiness of the guest, showing a preference for n-butylamine over tert-butylamine. mdpi.com

The Role of the Picrate Anion: While often considered a simple counter-ion, the picrate anion can influence the molecular recognition process. In solvent extraction studies, the hydrophobicity of the picrate anion facilitates the transfer of the ion pair from the aqueous to the organic phase. Furthermore, in the resulting complex, the picrate anion can interact with the host-guest assembly through electrostatic interactions or even form part of a larger supramolecular structure. The formation of a tight ion pair between the n-butylammonium cation and the picrate anion in the organic phase is a key driving force for the extraction process.

Solvent Effects: The surrounding solvent medium has a profound impact on binding affinity. In polar, protic solvents like water, the solvation of both the host and the guest can be significant, and the hydrophobic effect can be a major driver for complexation. In nonpolar organic solvents, electrostatic and hydrogen bonding interactions become more dominant.

Molecular modeling studies have provided further insights into the selectivity of calixarenes for butylamine (B146782) isomers. For a p-tert-butylcalix iupac.orgarene ester derivative, computational results indicated that the trend in complex formation is n-butylammonium > iso-butylammonium >> sec-butylammonium > tert-butylammonium (B1230491), which aligns well with experimental observations. iaea.org This selectivity is attributed to a combination of steric hindrance and the ability of the linear n-butyl chain to achieve a more favorable orientation within the host's cavity for optimal non-covalent interactions.

Advanced Characterization Techniques and Methodological Developments

Application of Synchrotron Radiation Techniques (e.g., X-ray Absorption Spectroscopy)

Synchrotron radiation sources provide highly intense and tunable X-ray beams, enabling a suite of powerful analytical techniques for detailed material characterization. rsc.org For a compound like n-butylamine picrate (B76445), which is formed through ionic and hydrogen bonding, these techniques can offer profound insights into its electronic structure and local atomic environment. nih.gov

X-ray Absorption Spectroscopy (XAS) is a particularly relevant synchrotron-based technique. nih.gov It is element-specific, allowing researchers to probe the local structure around a selected atomic species. nih.gov XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom by analyzing the features of the absorption edge. nih.gov In the context of n-butylamine picrate, XANES could be employed to study the nitrogen and oxygen atoms within the complex. This could reveal details about the charge transfer between the n-butylammonium cation and the picrate anion, a key feature of this charge-transfer complex. rsc.org Studies on other charge-transfer complexes have successfully used XAS to elucidate the nature of the electronic interactions. researchgate.netacs.orgepfl.ch

EXAFS provides information about the number, type, and distance of neighboring atoms to the absorbing atom. nih.gov For this compound, EXAFS could be used to precisely measure the bond lengths and coordination numbers within the picrate anion and around the nitrogen atom of the n-butylammonium cation. This would provide a detailed picture of the local structure in both crystalline and potentially amorphous forms of the material.

Potential Synchrotron-Based Analyses for this compound:

| Technique | Information Obtainable | Relevance to this compound |

| XANES | Oxidation states, coordination geometry, electronic structure. | Elucidating charge transfer between the amine and picrate moieties. |

| EXAFS | Interatomic distances, coordination numbers, local atomic structure. | Determining precise bond lengths and the local environment of N and O atoms. |

| High-Resolution XRD | Crystal structure, unit cell dimensions, molecular packing. | Understanding the solid-state arrangement and intermolecular forces. |

Cryo-Electron Microscopy for Amorphous Phases or Nanocrystals (if applicable)